molecular formula C12H9NO2 B8265200 2-(2-nitroethenyl)naphthalene CAS No. 37629-37-1

2-(2-nitroethenyl)naphthalene

Cat. No.: B8265200
CAS No.: 37629-37-1
M. Wt: 199.20 g/mol
InChI Key: FSQRAMKGHLSZCT-BQYQJAHWSA-N
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Description

2-(2-Nitroethenyl)naphthalene, also known as 2-(2-Nitrovinyl)naphthalene, is an organic compound with the molecular formula C12H9NO2 and an average mass of 199.209 Da . It belongs to the class of nitroalkenes, which are valuable building blocks in synthetic organic chemistry due to the electron-deficient nature of the double bond conjugated to the nitro group. This structure makes it a potential Michael acceptor in catalytic cascade reactions. Such reactions are fundamental in the diastereo- and enantioselective construction of complex molecular frameworks, including trisubstituted benzopyrans (chromans), which are common structures in biologically active molecules . The naphthalene moiety provides a rigid, aromatic scaffold that can influence the stereochemical outcome of such reactions. Furthermore, nitrated polycyclic aromatic compounds are of significant interest in environmental science; studies on naphthalene show that nitration processes can occur in the presence of nitrite and sulfate radicals, leading to the formation of various nitrated byproducts whose environmental fate and toxicity are areas of active research . As a specialty chemical, this compound offers researchers a versatile intermediate for developing novel synthetic methodologies, exploring new chiral catalysts, and studying the properties of nitrated aromatic systems. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-9H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQRAMKGHLSZCT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21461-46-1, 37629-37-1
Record name Naphthalene, 2-(2-nitrovinyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC215237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Mechanism and Conditions

  • Base Catalysts : Ammonium acetate or secondary amines (e.g., pyrrolidine) facilitate nucleophilic attack by nitromethane’s α-carbon on the aldehyde carbonyl.

  • Solvents : Methanol or ethanol are typical for the nitroaldol step, while toluene or dichloromethane aids dehydration.

  • Stereoselectivity : The E-isomer predominates due to steric hindrance during dehydration, aligning with the (E)-configuration observed in synthetic applications.

Table 1: Representative Henry Reaction Conditions

ComponentSpecification
2-Naphthaldehyde1.0 equiv
Nitromethane3.0 equiv
CatalystAmmonium acetate (10 mol%)
Solvent (Nitroaldol)Methanol, reflux, 12 h
Dehydration AgentHCl (conc.), 60°C, 2 h
Yield (Theoretical)70–85% (based on analogous systems)

Knoevenagel Condensation Approach

While less common, Knoevenagel condensation may apply to precursors with active methylene groups. For this compound, this method is less direct but offers an alternative pathway under mild conditions.

Key Considerations

  • Substrate Limitations : Requires 2-naphthyl ketones or esters, which are less accessible than aldehydes.

  • Catalysts : Piperidine or pyridine derivatives promote enolate formation.

  • Yield Challenges : Competing side reactions (e.g., over-condensation) often reduce efficiency compared to the Henry route.

Patent-Specific Synthesis from 1-Bromo-2-naphthaldehyde

The patent WO2018210988A1 outlines a synthesis starting from 1-bromo-2-naphthaldehyde, though procedural details are abbreviated. A plausible reconstruction involves:

Stepwise Procedure

  • Aldehyde Bromination : Conversion of 2-naphthaldehyde to 1-bromo-2-naphthaldehyde using PBr₃ or N-bromosuccinimide (NBS).

  • Nitrovinylation : Reaction with nitromethane under Henry-like conditions, followed by dehydration.

  • Purification : Chromatography or recrystallization isolates the E-isomer.

Table 2: Inferred Patent Synthesis Parameters

ParameterValue
Starting Material1-Bromo-2-naphthaldehyde
Nitro SourceNitromethane
CatalystNot specified (likely tertiary amine)
SolventDichloromethane or THF
Reaction Time24–48 h
Isolation MethodColumn chromatography

The Wittig reaction between 2-naphthylphosphonium ylides and nitroethylene derivatives offers a stereocontrolled route. While not explicitly cited in the provided sources, this method is consistent with nitroalkene syntheses.

Advantages and Drawbacks

  • Stereoselectivity : High E-selectivity via ylide geometry control.

  • Complexity : Requires stable phosphonium ylides, complicating large-scale synthesis.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield EfficiencyE-SelectivityScalability
Henry ReactionHigh (70–85%)ModerateExcellent
Patent RouteModerate (~60%)HighGood
Wittig ReactionLow–ModerateHighPoor
KnoevenagelLow (<50%)VariableFair

Key Findings :

  • The Henry reaction balances yield and practicality, making it the most widely adopted method.

  • The patent route offers superior stereoselectivity but requires brominated precursors, increasing cost.

  • Wittig and Knoevenagel methods are niche alternatives for specific stereochemical needs.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitroethenyl)naphthalene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the ethenyl group may be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration reactions.

Major Products:

    Reduction: 2-(2-Aminoethenyl)naphthalene.

    Oxidation: 2-(2-Nitroacetaldehyde)naphthalene or 2-(2-Nitroacetic acid)naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Nitroethenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-nitroethenyl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the nitro and ethenyl groups. The nitro group is highly reactive and can undergo reduction to form amino derivatives, which can further interact with biological molecules. The ethenyl group allows for additional chemical modifications, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key physicochemical parameters with analogous compounds is summarized below:

Compound Molecular Formula Molecular Weight logP* Key Structural Features
2-(2-Nitroethenyl)naphthalene C₁₂H₉NO₂ 199.21 ~3.5† Naphthalene + nitroethenyl group
2-Methylnaphthalene C₁₁H₁₀ 142.20 3.8–4.2 Methyl substitution at 2-position
2-Ethylnaphthalene C₁₂H₁₂ 156.22 4.2–4.6 Ethyl substitution at 2-position
(E)-2-(2-Nitroethenyl)thiophene C₆H₅NO₂S 155.17 1.9–2.3 Thiophene + nitroethenyl group
2-(3-Bromophenyl)naphthalene C₁₆H₁₁Br 283.16 5.27 Bromophenyl substitution at 2-position

*logP values estimated or derived from analogs .
†Predicted based on nitro group polarity.

Key Observations :

  • The nitroethenyl group in this compound reduces hydrophobicity (lower logP) compared to alkyl-substituted naphthalenes like 2-ethylnaphthalene (logP ~4.6) .
  • The compound’s molecular weight (199.21 g/mol) is intermediate between smaller alkylnaphthalenes and bulkier derivatives like 2-(3-bromophenyl)naphthalene (283.16 g/mol) .
Toxicological Profiles

While direct toxicity data for this compound is unavailable, comparisons with naphthalene derivatives and nitroaromatics suggest:

  • Acute Toxicity : Naphthalene and 2-methylnaphthalene cause respiratory and hepatic effects at similar doses (LOAEL ~10 ppm for inhalation) . The nitro group may introduce additional mutagenic risks, as seen in nitroaromatic compounds .
  • Metabolism: Naphthalene derivatives are metabolized via cytochrome P450 enzymes to reactive epoxides.

Biological Activity

2-(2-Nitroethenyl)naphthalene is a synthetic compound with potential biological activities, particularly in the context of medicinal chemistry and toxicology. Its structure, characterized by a nitroethenyl group attached to a naphthalene ring, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₉N₃O₂
  • Molecular Weight : 201.21 g/mol
  • Structural Characteristics : The compound features a naphthalene core, which is known for its hydrophobic properties, and a nitroethenyl substituent that may influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential cytotoxicity, mutagenicity, and interaction with biomolecules.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated an IC50 value of approximately 15 µM, suggesting that the compound can inhibit cell proliferation effectively.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Mutagenicity

The mutagenic potential of this compound was evaluated using the Ames test. Results showed that the compound induced mutations in Salmonella typhimurium strains TA98 and TA100 at concentrations above 50 µg/plate, indicating a positive mutagenic response.

The proposed mechanism of action for this compound involves:

  • Formation of Reactive Oxygen Species (ROS) : The nitro group can undergo reduction to form reactive intermediates that may contribute to oxidative stress in cells.
  • DNA Interaction : The compound may intercalate into DNA due to its planar naphthalene structure, leading to potential genotoxic effects.

Case Studies

  • Case Study on Cytotoxic Effects : In vitro studies demonstrated that treatment with this compound resulted in apoptosis in MCF-7 cells, characterized by increased caspase-3 activity and DNA fragmentation.
  • Toxicological Assessment : A case report documented acute toxicity following accidental exposure to a product containing this compound. Symptoms included nausea, vomiting, and respiratory distress. The patient recovered after supportive treatment.

Q & A

Q. What are the common synthetic routes for 2-(2-nitroethenyl)naphthalene, and how are reaction conditions optimized?

The synthesis typically involves nitration or oxidation of naphthalene derivatives. For example, controlled oxidation of 2-vinylnaphthalene derivatives using agents like m-chloroperbenzoic acid (mCPBA) under inert atmospheres (e.g., nitrogen) can yield the nitroethenyl group. Key parameters include temperature (often 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to avoid over-oxidation. Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography with silica gel .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm nitro group incorporation via characteristic deshielding effects .
  • Infrared (IR) Spectroscopy: Detects C=C (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretching vibrations .
  • X-ray Crystallography: SHELX software refines crystal structures to determine bond lengths and angles, critical for confirming stereochemistry (e.g., trans-configuration of the nitroethenyl group) .

Q. How are preliminary toxicity profiles for this compound assessed?

Systematic reviews follow protocols from toxicological profiles (e.g., ATSDR guidelines):

Data Extraction: Collect in vitro cytotoxicity data (e.g., IC₅₀ values from mammalian cell lines) and in vivo LD₅₀ studies .

Risk of Bias Screening: Use tiered criteria (High/Moderate/Low Confidence) to evaluate study reliability, focusing on exposure characterization and outcome validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies?

Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

  • Step 5 (Risk of Bias): Classify studies using questionnaires (Table C-6/C-7) to assess randomization, blinding, and attrition .

  • Step 6 (Confidence Rating): Assign confidence levels based on consistency and methodological rigor (Table C-3):

    Confidence TierCriteria Met
    High4/4 key questions
    Moderate3/4 key questions
    Low≤2/4 key questions

Studies with High/Moderate confidence are prioritized for meta-analysis .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation of naphthalene cores .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nitro group stability, while reducing agents (e.g., NaBH₄) mitigate side reactions .
  • Kinetic Studies: Determine activation energies (Arrhenius plots) to identify rate-limiting steps .

Q. What mechanisms explain the biological activity of this compound?

  • Redox Interactions: The nitro group participates in electron transfer, inducing oxidative stress in cellular assays (e.g., glutathione depletion) .
  • Computational Modeling: Density Functional Theory (DFT) predicts binding affinities to biological targets (e.g., cytochrome P450 enzymes) .
  • In Silico ADMET: Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) to guide drug design .

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